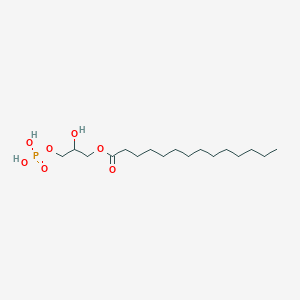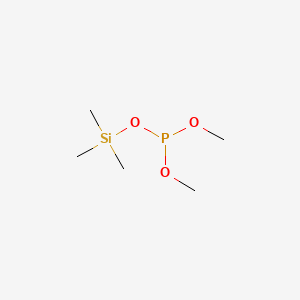
二甲基三甲硅烷基亚磷酸酯
描述
Dimethyl trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C₅H₁₅O₃PSi. It is a versatile chemical used in various applications, particularly in the field of lithium-ion batteries as an electrolyte additive. This compound is known for its ability to form protective films on electrode surfaces, enhancing the stability and performance of batteries .
科学研究应用
Dimethyl trimethylsilyl phosphite has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as an electrolyte additive in lithium-ion batteries to improve performance and stability
作用机制
生化分析
Biochemical Properties
Dimethyl trimethylsilyl phosphite plays a significant role in biochemical reactions, particularly in the synthesis of phosphonates and phosphinates. It interacts with various enzymes and proteins, facilitating the formation of protective films on electrode surfaces through electrochemical redox reactions . These interactions enhance the stability of the electrode material-electrolyte interface and reduce impedance . The compound’s ability to form such films indicates its potential utility in biochemical processes that require stable interfaces and reduced resistance.
Cellular Effects
Dimethyl trimethylsilyl phosphite influences cellular processes by forming protective films on cell surfaces, which can affect cell signaling pathways and gene expression. The compound’s interaction with cellular components helps maintain the stability of cell membranes and reduces the likelihood of adverse reactions . This stabilization can lead to improved cellular metabolism and overall cell function, making dimethyl trimethylsilyl phosphite a valuable tool in cellular biochemistry.
Molecular Mechanism
At the molecular level, dimethyl trimethylsilyl phosphite exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to form protective films on electrode surfaces is due to its electrochemical redox reactions, which enhance the stability of the electrode material-electrolyte interface . These interactions at the molecular level are crucial for maintaining the integrity of biochemical processes and ensuring efficient enzyme function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl trimethylsilyl phosphite change over time due to its stability and degradation properties. The compound has been shown to maintain its effectiveness in forming protective films on electrode surfaces for extended periods, even under varying temperature conditions . Its stability may decrease over time, leading to potential degradation and reduced efficacy in long-term applications . Understanding these temporal effects is essential for optimizing the use of dimethyl trimethylsilyl phosphite in biochemical experiments.
Dosage Effects in Animal Models
The effects of dimethyl trimethylsilyl phosphite vary with different dosages in animal models. At lower dosages, the compound effectively enhances the stability of biochemical interfaces and improves cellular function . At higher dosages, it may exhibit toxic or adverse effects, potentially leading to cellular damage and impaired metabolic processes . Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Dimethyl trimethylsilyl phosphite is involved in various metabolic pathways, particularly those related to the synthesis of phosphonates and phosphinates. It interacts with enzymes and cofactors that facilitate these metabolic processes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in maintaining metabolic balance and supporting biochemical reactions.
Transport and Distribution
Within cells and tissues, dimethyl trimethylsilyl phosphite is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, ensuring its availability for biochemical reactions . The compound’s distribution within cells is essential for its effectiveness in stabilizing biochemical interfaces and supporting cellular function.
Subcellular Localization
Dimethyl trimethylsilyl phosphite is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its activity and function are optimized . Understanding the subcellular localization of dimethyl trimethylsilyl phosphite is crucial for elucidating its role in cellular biochemistry and optimizing its use in research applications.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl trimethylsilyl phosphite can be synthesized through the reaction of dimethyl phosphite with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of dimethyl trimethylsilyl phosphite involves the use of large-scale reactors where dimethyl phosphite and trimethylchlorosilane are mixed under controlled conditions. The reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
Dimethyl trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions with halides to form different organophosphorus compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like chlorides and bromides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphines
Substitution: Various organophosphorus compounds
相似化合物的比较
Similar Compounds
- Tris(trimethylsilyl) phosphite
- Diethyl trimethylsilyl phosphite
- Trimethylsilyl diphenylphosphinite
Uniqueness
Dimethyl trimethylsilyl phosphite is unique due to its specific molecular structure, which allows it to form highly stable protective films on electrode surfaces. This property makes it particularly effective as an electrolyte additive in high-voltage lithium-ion batteries, providing superior performance compared to similar compounds .
属性
IUPAC Name |
dimethyl trimethylsilyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15O3PSi/c1-6-9(7-2)8-10(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMXPTIFAGBDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189763 | |
| Record name | Dimethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36198-87-5 | |
| Record name | Phosphorous acid, dimethyl trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36198-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl trimethylsilyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036198875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trimethylsilyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


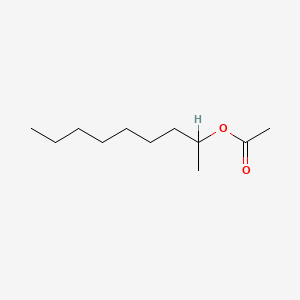

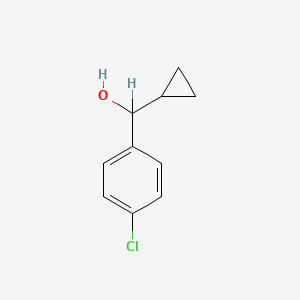





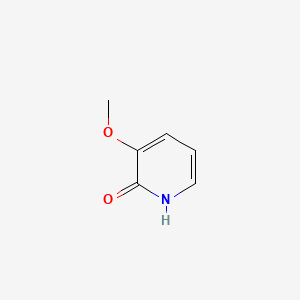

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)


